molecular formula C10H11ClOS B067228 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone CAS No. 181997-71-7

1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone

Cat. No.: B067228
CAS No.: 181997-71-7
M. Wt: 214.71 g/mol
InChI Key: ZSHNSXSONOHWNB-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone is an organic compound characterized by the presence of a chloro group, a methyl group, and a methylsulfanyl group attached to a phenyl ring, along with an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-3-methyl-4-methylsulfanyl-benzene and ethanoyl chloride.

    Friedel-Crafts Acylation: The key step in the synthesis is the Friedel-Crafts acylation reaction, where ethanoyl chloride reacts with 2-chloro-3-methyl-4-methylsulfanyl-benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). This reaction introduces the ethanone group onto the phenyl ring.

    Reaction Conditions: The reaction is typically carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes with optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow reactors and advanced purification techniques may be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, in the presence of a base or catalyst

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved would require further experimental investigation.

Comparison with Similar Compounds

    1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-propanone: Similar structure with a propanone group instead of ethanone.

    1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-butanone: Similar structure with a butanone group instead of ethanone.

Uniqueness: 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its chloro, methyl, and methylsulfanyl groups, along with the ethanone moiety, make it a versatile compound for various synthetic and research purposes.

Properties

IUPAC Name

1-(2-chloro-3-methyl-4-methylsulfanylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClOS/c1-6-9(13-3)5-4-8(7(2)12)10(6)11/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHNSXSONOHWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)C(=O)C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001227310
Record name 1-[2-Chloro-3-methyl-4-(methylthio)phenyl]ethanone
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Molecular Weight

214.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181997-71-7
Record name 1-[2-Chloro-3-methyl-4-(methylthio)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181997-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-methyl-4-methylthioacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181997717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-Chloro-3-methyl-4-(methylthio)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-methyl-4-methylthioacetophenone
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